N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino propyl chain, and a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-[3-(dimethylamino)propyl]acrylamide
- Dimethylaminopropylamine
Uniqueness
N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, dimethylamino propyl chain, and pyrrolo[2,3-d]pyrimidine core sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
902314-35-6 |
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Molecular Formula |
C19H31N5 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H31N5/c1-14-15(2)24(12-8-11-23(3)4)19-17(14)18(20-13-21-19)22-16-9-6-5-7-10-16/h13,16H,5-12H2,1-4H3,(H,20,21,22) |
InChI Key |
OHRHJQXHIWOGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3CCCCC3)CCCN(C)C)C |
solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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